molecular formula C16H13ClN4S B11936964 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone

Cat. No.: B11936964
M. Wt: 328.8 g/mol
InChI Key: ZLPHYQNITPRJNB-RGVLZGJSSA-N
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Chemical Reactions Analysis

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic processes .

Comparison with Similar Compounds

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone can be compared with other similar compounds, such as:

The presence of the chlorine atom in this compound can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs .

Properties

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11+

InChI Key

ZLPHYQNITPRJNB-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Origin of Product

United States

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